Non-Isatin Chemotype Enables In Vivo CNS Quantification vs. Isatin-Based M5 PAM ML326
The defining differentiation of ML380 relative to the earlier M5 PAM probe ML326 is not potency—ML326 was optimized to sub-nanomolar in vitro activity—but rather in vivo CNS detectability. The isatin core common to ML129, ML172, and ML326 conferred physical properties and LCMS fragmentation behavior that precluded detection of ML326 in the CNS (or periphery) of rodents after reasonable doses [1][2]. ML380, built on a novel non-isatin sulfonamide scaffold, achieved a measured rat brain-to-plasma ratio (Kp) of 0.36, enabling exposure–response relationships to be obtained rather than mere dose–response correlations [2][3].
| Evidence Dimension | In vivo CNS detectability / brain-to-plasma ratio (Kp) |
|---|---|
| Target Compound Data | Kp = 0.36 |
| Comparator Or Baseline | ML326: Not detectable in CNS after reasonable doses |
| Quantified Difference | ML380: Quantifiable CNS exposure; ML326: Undetectable CNS exposure |
| Conditions | Rat brain and plasma analysis; compound administered systemically |
Why This Matters
For in vivo pharmacology studies, a compound with quantifiable CNS exposure enables correlation of behavioral outcomes with actual target engagement, whereas an undetectable compound cannot support exposure–response analysis.
- [1] Gentry PR, Kokubo M, Bridges TM, et al. Probe Report: Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2015. View Source
- [2] Gentry PR, Kokubo M, Bridges TM, et al. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380). J Med Chem. 2014;57(18):7804-7810. View Source
- [3] Gentry PR, Kokubo M, Bridges TM, et al. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure. J Med Chem. 2014;57(18):7804-7810. PMCID: PMC4175000. View Source
